molecular formula C17H23Br2N3O3 B11556746 (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide

Cat. No.: B11556746
M. Wt: 477.2 g/mol
InChI Key: BXGOGVRENCSPJA-CIAFOILYSA-N
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Description

(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as amides, imines, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE typically involves multi-step organic reactions. One common route includes:

    Halogenation: The starting material, 2,4-dibromo-5-methylphenol, undergoes halogenation to introduce bromine atoms.

    Acylation: The halogenated phenol is then acylated with acetic anhydride to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid.

    Amidation: This intermediate is reacted with an amine, such as 2-methylpropylamine, under dehydrating conditions to form the corresponding amide.

    Imination: Finally, the amide undergoes imination with butanal to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the imine group.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Products may include quinones or hydroxylated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atoms.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent due to its halogenated structure.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Potential applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes. The compound’s halogenated aromatic ring and imine group are likely critical for these interactions, facilitating binding to biological targets and subsequent biochemical effects.

Comparison with Similar Compounds

    2,4-Dibromo-5-methylphenol: Shares the halogenated aromatic ring but lacks the amide and imine functionalities.

    N-(2-Methylpropyl)butanamide: Contains the amide group but lacks the halogenated aromatic ring and imine group.

Uniqueness:

  • The combination of halogenated aromatic ring, amide, and imine groups in (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYLPROPYL)BUTANAMIDE provides a unique set of chemical properties and reactivity patterns not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H23Br2N3O3

Molecular Weight

477.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methylpropyl)butanamide

InChI

InChI=1S/C17H23Br2N3O3/c1-10(2)8-20-16(23)6-12(4)21-22-17(24)9-25-15-5-11(3)13(18)7-14(15)19/h5,7,10H,6,8-9H2,1-4H3,(H,20,23)(H,22,24)/b21-12+

InChI Key

BXGOGVRENCSPJA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NCC(C)C

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NCC(C)C

Origin of Product

United States

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